molecular formula C21H23N3O5S B2704644 methyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate CAS No. 1252919-23-5

methyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B2704644
CAS No.: 1252919-23-5
M. Wt: 429.49
InChI Key: HLKNSHDREXSBQC-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Systems

Methyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate and similar compounds have been utilized in the synthesis of various heterocyclic systems. These compounds serve as reagents in the preparation of fused pyrimidinones and other complex heterocycles, which are integral in the development of pharmaceuticals and agrochemicals. For instance, methyl 2-[bis(acetyl)ethenyl]aminopropenoate, a related compound, has been used to synthesize derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones (Selič & Stanovnik, 1997).

Use in Herbicide Synthesis

These compounds are also instrumental in the synthesis of herbicides. For example, ZJ0273, a herbicidal ingredient, has been synthesized using similar molecular structures for weed control in crops like oilseed rape in China. This demonstrates the compound's relevance in agronomy and pest management (Yang, Ye & Lu, 2008).

Anticancer and Apoptosis Inducing Properties

Some derivatives of thieno[3,2-d]pyrimidines, closely related to the query compound, have been found to induce apoptosis in cancer cells. This highlights their potential as anticancer agents. For instance, 4-anilino-N-methylthieno[3,2-d]pyrimidines have shown potent apoptosis-inducing properties in breast cancer models (Kemnitzer et al., 2009).

Histone Deacetylase Inhibition

Some pyrimidin-2-ylamino compounds have shown promising results as histone deacetylase inhibitors, which is significant in cancer therapy. N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a similar core structure, has exhibited selective inhibition of certain histone deacetylases, indicating potential therapeutic applications in oncology (Zhou et al., 2008).

Thymidylate Synthase and Dihydrofolate Reductase Inhibition

Compounds with a thieno[2,3-d]pyrimidine scaffold, analogous to the query compound, have been synthesized as inhibitors of thymidylate synthase and dihydrofolate reductase. These enzymes are targets in cancer chemotherapy, and such inhibitors could have significant implications for cancer treatment (Gangjee, Qiu, Li & Kisliuk, 2008).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate involves the condensation of 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid with methyl 4-aminobenzoate, followed by esterification of the resulting product with methanol and benzoic anhydride.", "Starting Materials": [ "3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "methyl 4-aminobenzoate", "methanol", "benzoic anhydride" ], "Reaction": [ "Step 1: Condensation of 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product.", "Step 2: Esterification of the intermediate product with methanol and benzoic anhydride in the presence of a catalyst such as sulfuric acid to form the final product, methyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate." ] }

CAS No.

1252919-23-5

Molecular Formula

C21H23N3O5S

Molecular Weight

429.49

IUPAC Name

methyl 4-[[2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C21H23N3O5S/c1-13(2)8-10-23-19(26)18-16(9-11-30-18)24(21(23)28)12-17(25)22-15-6-4-14(5-7-15)20(27)29-3/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,22,25)

InChI Key

HLKNSHDREXSBQC-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC

solubility

not available

Origin of Product

United States

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